molecular formula C16H24N6OS B2987177 N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide CAS No. 946313-56-0

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide

Cat. No.: B2987177
CAS No.: 946313-56-0
M. Wt: 348.47
InChI Key: MSSAKTNPMWXMEN-UHFFFAOYSA-N
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Description

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is a useful research compound. Its molecular formula is C16H24N6OS and its molecular weight is 348.47. The purity is usually 95%.
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Properties

IUPAC Name

2-methyl-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6OS/c1-11(2)15(23)17-6-9-22-14-12(10-18-22)13(19-16(20-14)24-3)21-7-4-5-8-21/h10-11H,4-9H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSAKTNPMWXMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is a complex organic compound with potential biological activities. It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, supported by data tables and case studies from recent research.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C14H20N4S\text{C}_{14}\text{H}_{20}\text{N}_4\text{S}

This compound features a pyrazolo[3,4-d]pyrimidine core, which is often associated with significant biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. For instance, compounds similar to this compound have shown effectiveness against multiple cancer cell lines.

CompoundCancer TypeIC50 (µM)Reference
Compound AProstate (PC-3)1.54
Compound BLung (A-549)3.36
UNC1062Leukemia1.1

These results suggest that the compound may exhibit similar mechanisms of action, potentially through inhibition of specific kinases involved in cancer progression.

The mechanism by which pyrazolo[3,4-d]pyrimidines exert their anticancer effects often involves the inhibition of key signaling pathways. For example, studies indicate that these compounds may inhibit the activity of kinases such as Mer kinase, which is implicated in various cancers. Inhibiting Mer kinase has been shown to reduce tumor cell proliferation and induce apoptosis in cancer cells .

Study 1: Inhibition of Mer Kinase

A study focused on UNC1062, a pyrazolo[3,4-d]pyrimidine derivative, demonstrated its ability to inhibit Mer kinase with an IC50 value of 1.1 nM. This compound effectively blocked Mer phosphorylation and reduced colony formation in soft agar assays, indicating its potential as a therapeutic agent against cancers driven by Mer activation .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has revealed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly enhance biological activity. For instance, altering substituents on the pyrrolidine ring has been shown to increase potency against various cancer cell lines by several folds .

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